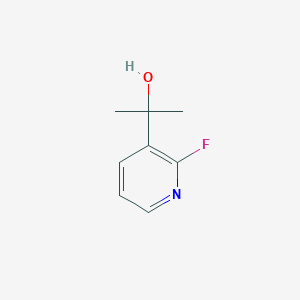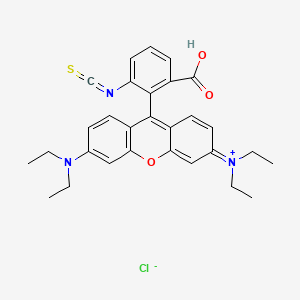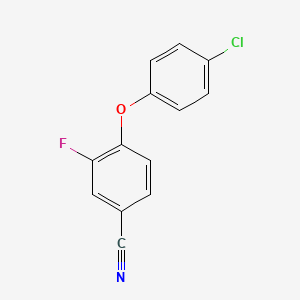
2-(2-Fluorpyridin-3-yl)propan-2-ol
Übersicht
Beschreibung
2-(2-Fluoropyridin-3-yl)propan-2-ol is an organofluorine compound with the molecular formula C8H10FNO. This compound is part of the fluoropyridine family, which is known for its unique chemical and biological properties due to the presence of a fluorine atom in the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoropyridin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeling agent in imaging studies.
Medicine: Explored for its potential use in drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of agrochemicals and materials with improved properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-3-yl)propan-2-ol typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-aminopyridine with sodium nitrite (NaNO2) in hydrofluoric acid (HF) to produce 2-fluoropyridine. This intermediate can then undergo further reactions to introduce the propan-2-ol group .
Another method involves the fluorination of pyridine using a complex of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C). This reaction yields a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Industrial Production Methods
Industrial production of 2-(2-Fluoropyridin-3-yl)propan-2-ol may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2-fluoropyridin-3-yl)propan-2-one.
Reduction: Formation of various alcohol derivatives depending on the reducing agent used.
Substitution: Formation of substituted pyridine derivatives with different functional groups replacing the fluorine atom.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoropyridin-3-yl)propan-2-ol is largely dependent on its interaction with biological targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activity. Specific molecular targets and pathways involved may vary depending on the application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative.
2,6-Difluoropyridine: Contains two fluorine atoms, leading to different chemical and biological properties.
2-(2-Chloropyridin-3-yl)propan-2-ol: A chlorinated analog with different reactivity and properties.
Uniqueness
2-(2-Fluoropyridin-3-yl)propan-2-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-(2-fluoropyridin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-8(2,11)6-4-3-5-10-7(6)9/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXPGLMUSNPHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659198 | |
| Record name | 2-(2-Fluoropyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40247-48-1 | |
| Record name | 2-(2-Fluoropyridin-3-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,5-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1461600.png)


amine](/img/structure/B1461604.png)




![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)

![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)
![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)


